molecular formula C18H23ClN2OS B13558610 N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride

N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride

Cat. No.: B13558610
M. Wt: 350.9 g/mol
InChI Key: HKZJGAMFMBOYLV-UHFFFAOYSA-N
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Description

N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride is a complex organic compound that belongs to the class of thiophene derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific reagents and conditions, such as sulfur, α-methylene carbonyl compounds, and α-cyano esters for the Gewald reaction, or 1,4-dicarbonyl compounds and phosphorus pentasulfide for the Paal–Knorr synthesis .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale application of these synthetic routes, with optimizations for yield and purity. Green chemistry approaches are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Reagents such as sulfur, phosphorus pentasulfide, and various carbonyl compounds are frequently used in the synthesis and modification of thiophene derivatives . Reaction conditions may include elevated temperatures, specific solvents like dimethyl sulfoxide, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on voltage-gated sodium channels or other cellular receptors, leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride is unique due to its specific structural features and the combination of biological activities it exhibits. Its complex structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C18H23ClN2OS

Molecular Weight

350.9 g/mol

IUPAC Name

N-(2-amino-2-phenylethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide;hydrochloride

InChI

InChI=1S/C18H22N2OS.ClH/c19-15(13-7-3-1-4-8-13)12-20-18(21)17-11-14-9-5-2-6-10-16(14)22-17;/h1,3-4,7-8,11,15H,2,5-6,9-10,12,19H2,(H,20,21);1H

InChI Key

HKZJGAMFMBOYLV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2)C(=O)NCC(C3=CC=CC=C3)N.Cl

Origin of Product

United States

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